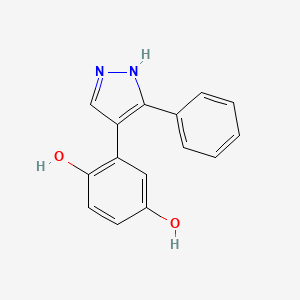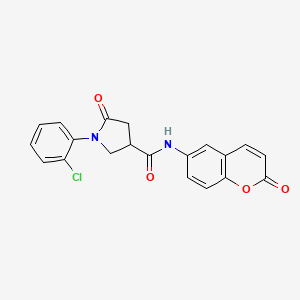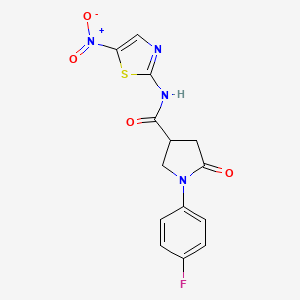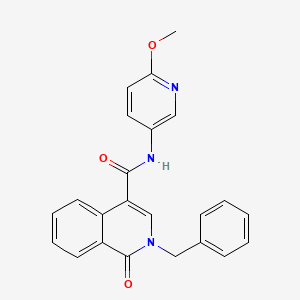![molecular formula C22H23N5O2 B11011521 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B11011521.png)
3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzodiazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the benzodiazole moiety, and the attachment of the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and benzodiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 1-甲基吡唑-4-硼酸频哪醇酯
- 1-(4-Methoxyphenyl)-2-propen-1-yl acetate
Uniqueness
5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)27-19-7-5-4-6-18(19)25-20(27)13-23-22(28)17-12-24-26-21(17)15-8-10-16(29-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,23,28)(H,24,26) |
InChI Key |
UVRYWUZHJCWZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11011443.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11011444.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide](/img/structure/B11011453.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B11011458.png)
![2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide](/img/structure/B11011466.png)
![N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11011477.png)

![1'-Oxo-2'-phenyl-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11011484.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11011503.png)

![4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11011510.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)

